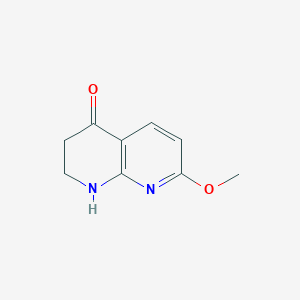

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Description

Properties

IUPAC Name |

7-methoxy-2,3-dihydro-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(12)4-5-10-9(6)11-8/h2-3H,4-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMJRFNURGOUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512881 | |

| Record name | 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82070-49-3 | |

| Record name | 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The subject of this technical guide, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, is a functionalized derivative with potential applications in drug discovery and development. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring robust analytical characterization. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination.

Molecular Identity and Core Physicochemical Parameters

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a bicyclic heteroaromatic compound. The following table summarizes its key identifiers and computed physicochemical properties. It is important to note that the majority of the quantitative data presented here are computationally derived and await experimental verification.

| Identifier/Property | Value | Source |

| Chemical Name | 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | N/A |

| CAS Number | 82070-49-3 | [5] |

| Molecular Formula | C₉H₁₀N₂O₂ | [5] |

| Molecular Weight | 178.19 g/mol | N/A |

| XLogP3 | 2.68 | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 4 | N/A |

| Rotatable Bond Count | 1 | N/A |

| Topological Polar Surface Area | 51.2 Ų | N/A |

| Density | 1.2 ± 0.1 g/cm³ | N/A |

| Boiling Point | 360.5 ± 42.0 °C at 760 mmHg | N/A |

| Flash Point | 171.8 ± 27.9 °C | N/A |

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, both ¹H and ¹³C NMR would provide critical information about the molecular framework.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure solubility and minimize interference with the signals of interest.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, especially in complex regions of the spectrum, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to deduce the connectivity of atoms within the molecule.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula.

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques for molecules of this type include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The choice of mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, Quadrupole) will determine the resolution and accuracy of the mass measurement.

-

Data Acquisition: Acquire the mass spectrum, ensuring proper calibration of the instrument.

-

Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ depending on the ionization mode). For HRMS, compare the experimentally determined exact mass with the theoretical exact mass calculated from the molecular formula. The fragmentation pattern can also provide valuable structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions and conjugation within the molecule.

-

IR Spectroscopy:

-

Prepare the sample as a thin film, a KBr pellet, or a solution in a suitable IR-transparent solvent.

-

Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Identify characteristic absorption bands corresponding to functional groups such as C=O (ketone), N-H (amine/amide), C-O (ether), and aromatic C-H bonds.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Record the UV-Vis absorption spectrum using a spectrophotometer.

-

Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

-

Chromatographic and Thermal Analysis

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of a compound.

-

Method Development:

-

Column Selection: A reverse-phase C18 column is a common starting point for molecules of this polarity.

-

Mobile Phase Selection: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance (determined from UV-Vis spectroscopy) is generally used.

-

-

Sample Analysis:

-

Prepare a standard solution of the compound at a known concentration.

-

Inject the sample onto the HPLC system and record the chromatogram.

-

-

Data Analysis:

-

The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: General workflow for HPLC purity analysis.

Thermal Properties: Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range is characteristic of a pure crystalline solid.

-

Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility and Ionization Properties

Solubility Profile

The solubility of a compound in various aqueous and organic solvents is a critical parameter for its handling, formulation, and biological activity.

-

Solvent Selection: Choose a range of relevant solvents, including aqueous buffers at different pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, DMSO, acetone).

-

Equilibration: Add an excess of the solid compound to a known volume of each solvent in a sealed vial. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve.

Ionization Constant (pKa)

The pKa value(s) describe the tendency of a molecule to ionize at a given pH. This is a crucial parameter for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Sample Preparation: Prepare a solution of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection points of the titration curve. Specialized software is often used for accurate pKa calculation from the titration data.

Crystallographic Information

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a molecule.[6] While no published crystal structure for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is currently available, the following outlines the general procedure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The primary and often most challenging step is to grow single crystals of sufficient size and quality.[6] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent systems should be screened.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Conclusion

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a compound of interest within the broader class of naphthyridines. This guide has collated the available computed physicochemical data and provided detailed, standard protocols for the experimental determination of its key properties. The methodologies outlined herein for spectroscopic analysis, purity assessment, and the determination of solubility and ionization constants represent a robust framework for the comprehensive characterization of this and similar molecules. Such empirical data is indispensable for advancing the potential of this compound in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0059746). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0041801). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mixed alkoxy/hydroxy 1,8-naphthalimides: expanded fluorescence colour palette and in vitro bioactivity. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

Sources

Topic: Biological Activity Screening of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5][6] This guide presents a comprehensive, field-proven strategy for the initial biological activity screening of a specific, promising derivative: 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a logical, tiered framework for discovery, explaining the causality behind experimental choices and ensuring that each stage of the investigation is a self-validating system. We will proceed from broad-based primary screening to more focused, mechanism-of-action secondary assays, equipping researchers with the tools to efficiently characterize the therapeutic potential of this molecule.

Compound Profile and Rationale for Screening

Compound: 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS Number: 82070-49-3[7] Molecular Formula: C₉H₁₀N₂O₂

The rationale for prioritizing this compound stems from the extensive pharmacological profile of the 1,8-naphthyridinone core. The versatility of this scaffold allows for molecular modifications that have yielded potent agents across multiple therapeutic areas.[1] Published research on analogous structures provides a compelling justification for a multi-faceted screening approach:

-

Anticancer Potential: Numerous 1,8-naphthyridine derivatives have exhibited significant cytotoxicity against a range of human cancer cell lines, including breast, colon, and oral cancers.[4][8] The mechanism often involves the inhibition of critical cellular machinery like DNA topoisomerase or various protein kinases.[9]

-

Anti-inflammatory Activity: The scaffold is associated with the modulation of inflammatory pathways.[10][11] Certain derivatives can downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting potential applications in chronic inflammatory diseases.[3][11] One key pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade.[12]

-

Antimicrobial Properties: The foundational 1,8-naphthyridine, nalidixic acid, was a clinically significant antibacterial agent that inhibited bacterial DNA gyrase.[5][13] This legacy makes new derivatives immediate candidates for screening against multi-drug resistant bacterial strains.[14]

-

Neuroprotective Effects: Certain derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's by inhibiting cholinesterases or protecting neurons from toxic insults.[6][15][16]

This established history provides a strong, evidence-based foundation for investigating 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a candidate for drug discovery.

A Tiered Approach to Biological Screening

A successful screening campaign must be logical and resource-efficient. We advocate a tiered strategy that begins with broad, cost-effective assays to identify potential "hits" and progressively moves toward more complex, mechanism-elucidating experiments for the most promising activities. This approach ensures that resources are focused on validating the most viable therapeutic avenues.

Caption: Tiered workflow for biological activity screening.

Experimental Protocols: Primary Screening

The goal of primary screening is to cast a wide net. Here, we prioritize assays that are robust, reproducible, and adaptable to a 96-well plate format for efficiency.

Anticancer Activity: Cytotoxicity Screening

Causality: The first question for any potential anticancer agent is whether it can selectively kill or inhibit the growth of cancer cells. The MTT assay is a gold-standard, colorimetric method that measures cell viability by assessing mitochondrial reductase activity. A broad panel of cell lines representing different cancer types (e.g., breast, colon, lung, leukemia) is crucial to identify spectra of activity.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a 2X serial dilution of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in culture medium, typically ranging from 100 µM to 0.1 µM.

-

Controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., 0.1% DMSO) as the highest compound concentration. This defines 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

-

Blank Control: Wells with medium but no cells to provide a background reading.

-

-

Incubation: Remove the initial medium from the cells and add 100 µL of the compound dilutions or control solutions. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Causality: Given the scaffold's history, assessing its ability to inhibit bacterial growth is a primary objective. The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

-

Strain Selection: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

-

Inoculum Preparation: Grow bacteria to the logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB, typically from 128 µg/mL down to 0.25 µg/mL.

-

Controls:

-

Growth Control: Wells containing only inoculum and broth (no compound).

-

Sterility Control: Wells containing only broth.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin or Gentamicin).

-

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Experimental Protocols: Secondary Screening & Mechanism of Action

If a "hit" is observed in primary screening (e.g., an IC₅₀ < 10 µM for cytotoxicity), secondary assays are deployed to validate the finding and begin exploring the mechanism.

Anti-inflammatory Activity: Cytokine Release Assay

Causality: A common mechanism of inflammation involves the activation of immune cells like macrophages by pathogens or sterile signals, leading to the release of pro-inflammatory cytokines. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the TLR4 pathway, making it an ideal stimulus for in vitro inflammation models.[12]

Caption: The LPS-induced TLR4/MyD88/NF-κB signaling pathway.

Protocol: LPS-Induced Cytokine Measurement in Macrophages

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1, differentiated into macrophages with PMA) in 24-well plates.

-

Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 20 µM) for 1-2 hours before stimulation.

-

Stimulation: Add LPS (100 ng/mL) to all wells except the negative control.

-

Controls:

-

Negative Control: Untreated cells (no compound, no LPS).

-

Vehicle Control: Cells treated with vehicle + LPS.

-

Positive Control: Cells treated with a known inhibitor of the NF-κB pathway (e.g., Bay 11-7082) + LPS.

-

-

Incubation: Incubate for 12-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Neuroprotective Activity: Oxidative Stress Model

Causality: Oxidative stress is a key pathological feature of many neurodegenerative diseases. A compound's ability to protect neuronal cells from an oxidative insult (e.g., induced by hydrogen peroxide or rotenone) is a strong indicator of neuroprotective potential.[15]

Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

-

Cell Culture: Seed human neuroblastoma cells (SH-SY5Y) in 96-well plates and allow them to differentiate for 5-7 days using retinoic acid to acquire a more neuron-like phenotype.

-

Pre-treatment: Treat the differentiated cells with the test compound for 12-24 hours.

-

Oxidative Insult: Add a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) to the wells.

-

Controls:

-

Normal Control: Untreated cells.

-

Toxin Control: Cells treated with H₂O₂ only.

-

Positive Control: Cells treated with a known antioxidant (e.g., N-acetylcysteine) before H₂O₂ exposure.

-

-

Incubation: Incubate for 24 hours.

-

Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 3.1.

-

Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the toxin control.

Data Presentation and Interpretation

Quantitative data from screening assays should be summarized in a clear, tabular format to allow for easy comparison and decision-making.

Table 1: Hypothetical Primary Screening Results for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one

| Assay Type | Cell Line / Organism | Endpoint | Result | Interpretation |

| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 8.5 | Moderate Activity |

| HCT-116 (Colon Cancer) | IC₅₀ (µM) | > 50 | Inactive | |

| K-562 (Leukemia)[3] | IC₅₀ (µM) | 4.2 | Hit - Potent Activity | |

| MRC-5 (Normal Lung) | IC₅₀ (µM) | > 50 | Low toxicity to normal cells | |

| Antimicrobial | S. aureus | MIC (µg/mL) | 64 | Weak Activity |

| E. coli | MIC (µg/mL) | > 128 | Inactive | |

| Anti-inflammatory | RAW 264.7 (LPS) | TNF-α IC₅₀ (µM) | 1.2 | Hit - Potent Activity |

| Neuroprotection | SH-SY5Y (H₂O₂) | % Protection @ 10µM | 65% | Hit - Significant Activity |

Interpretation: Based on this hypothetical data, the compound shows promising selective activity against leukemia cells, potent anti-inflammatory effects, and significant neuroprotective properties. These "hit" areas would be prioritized for further in-depth mechanistic studies, while the antimicrobial and anti-colon cancer avenues would be de-prioritized.

Conclusion and Future Directions

This guide outlines a systematic and scientifically-grounded approach to the initial biological characterization of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. By employing a tiered strategy, researchers can efficiently identify the most promising therapeutic activities of this novel compound. The provided protocols for primary and secondary screening serve as a robust starting point, emphasizing the importance of appropriate controls and quantitative analysis for trustworthy data generation.

Following the identification of confirmed "hits," future work would involve more specific mechanism-of-action studies (e.g., kinase profiling, topoisomerase inhibition assays, Western blots for key signaling proteins), lead optimization through medicinal chemistry to improve potency and drug-like properties, and eventual validation in in vivo animal models of disease. The 1,8-naphthyridinone scaffold remains a rich source of therapeutic potential, and a rigorous screening cascade is the critical first step in unlocking it.

References

-

Srivastava, S. K., Jaggi, M., Singh, A. T., et al. (2007). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Available at: [Link]

-

Girelli, A., et al. (2014). 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[3][14][17]triazolo[4,3-a][3][18]naphthyridine-6-carboxamides... PubMed. Available at: [Link]

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. Available at: [Link]

-

de Oliveira, A. B., et al. (2019). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]

-

Srivastava, S. K., Jaggi, M., Singh, A. T., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. Available at: [Link]

-

Ismaili, L., et al. (2010). Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. PubMed. Available at: [Link]

-

Bieńczak, E., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Abu-Melha, S. (2018). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Ismaili, L., et al. (2010). Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Derivatives. Figshare. Available at: [Link]

-

Srivastava, S. K., et al. (2011). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. PubMed. Available at: [Link]

-

Hu, Z., et al. (2017). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Publications. Available at: [Link]

-

Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]

-

Ferrarini, P. L., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed. Available at: [Link]

-

Reddy, C. S. (2024). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series. Available at: [Link]

-

Bieńczak, E., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available at: [Link]

-

Various Authors. (2023). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Semantic Scholar. Available at: [Link]

-

Kamal, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

-

Bieńczak, E., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

-

Bieńczak, E., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available at: [Link]

-

de los Rios, C., et al. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. PubMed. Available at: [Link]

-

Jo, E., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. National Institutes of Health (NIH). Available at: [Link]

-

Chen, B., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link]

-

Karpińska, M., & Bieńczak, E. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

-

Karpińska, M., & Bieńczak, E. (2021). Biological Activity of Naturally Derived Naphthyridines. National Institutes of Health (NIH). Available at: [Link]

-

Banerjee, A. K., & Peña, J. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. ResearchGate. Available at: [Link]

-

Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative... possessing in vitro anticancer potential. PubMed. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][1,8]naphthyridine-6-carboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Technical Guide to Target Identification

Foreword

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1][2] From potent antimicrobial agents to novel anticancer therapeutics, this privileged structure continues to be a fertile ground for drug discovery.[3][4] This technical guide focuses on a specific derivative, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, providing an in-depth exploration of its potential therapeutic targets and a practical framework for their experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.

The 1,8-Naphthyridin-4(1H)-one Core: A Privileged Scaffold in Drug Discovery

The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity.[5] Its derivatives have demonstrated a remarkable diversity of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The structural rigidity and the presence of nitrogen atoms for hydrogen bonding contribute to its ability to interact with a wide array of biological targets.

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one (C9H10N2O2, Molar Mass: 178.19 g/mol ) is a specific analog within this class.[6][7] While direct biological data for this exact compound is not extensively published, the well-documented activities of its structural relatives provide a strong foundation for predicting its potential therapeutic applications and guiding the search for its molecular targets.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the extensive literature on 1,8-naphthyridine derivatives, we can hypothesize several key therapeutic areas and molecular targets for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Oncology

The anticancer potential of the 1,8-naphthyridine scaffold is well-established, with derivatives exhibiting cytotoxicity against various cancer cell lines.[4][8][9] Several potential mechanisms of action have been identified for this class of compounds.

-

Tubulin Polymerization Inhibition: A significant number of 2-arylnaphthyridin-4-one derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10] This mechanism is shared by successful anticancer drugs like paclitaxel and the vinca alkaloids. A structurally related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a tubulin-binding tumor-vascular disrupting agent, further supporting the hypothesis that our lead compound may target the tubulin cytoskeleton.[11]

-

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. The 1,8-naphthyridine core has been explored as a scaffold for the development of protein kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1]

-

Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives, particularly the quinolone antibiotics, are known inhibitors of bacterial DNA gyrase and topoisomerase IV.[12] While the primary targets are bacterial, some anticancer drugs also target human topoisomerases. This presents another plausible, albeit less direct, avenue of investigation.

-

PI3K/mTOR Signaling: Derivatives of the related 7-Methyl-1,8-naphthyridin-2-amine have been shown to inhibit protein kinases within the PI3K/mTOR signaling cascade, a critical pathway for cell growth and survival.[13]

Table 1: Potential Anticancer Targets of 1,8-Naphthyridine Derivatives

| Target Class | Specific Example(s) | Potential Consequence of Inhibition |

| Cytoskeletal Proteins | Tubulin | Disruption of microtubule dynamics, cell cycle arrest, apoptosis |

| Protein Kinases | EGFR, PI3K, mTOR | Inhibition of pro-survival signaling pathways |

| Topoisomerases | Topoisomerase II | DNA damage, induction of apoptosis |

Hypothesized Signaling Pathway in Cancer

Caption: Potential anticancer mechanisms of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Infectious Diseases

The foundational therapeutic application of the 1,8-naphthyridine core is in antibacterial therapy.[5]

-

Bacterial DNA Gyrase and Topoisomerase IV: As the core of quinolone antibiotics like nalidixic acid, the 1,8-naphthyridine scaffold is known to target these essential bacterial enzymes, which are responsible for DNA replication.[12] Inhibition of these enzymes leads to bacterial cell death.

-

Modulation of Antibiotic Activity: Some 1,8-naphthyridine derivatives have been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a potential role as antibiotic adjuvants.[3]

Inflammation and Immunology

Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory activity.[14]

-

Cytokine Inhibition: Certain derivatives have been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β and IL-6.[15] This suggests that 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one could potentially target components of the inflammatory signaling pathways.

-

Cannabinoid Receptor Modulation: A series of 1,8-naphthyridin-4(1H)-one-3-carboxamide derivatives have been identified as potent and selective ligands for the cannabinoid CB2 receptor.[16] The CB2 receptor is primarily expressed on immune cells and is involved in modulating inflammatory responses.

Experimental Workflows for Target Identification

Identifying the specific molecular target(s) of a novel compound is a critical step in drug discovery.[17][18] Here, we outline robust, field-proven methodologies to elucidate the mechanism of action of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Affinity-Based Pull-Down Assays

Affinity-based pull-down is a classical and widely used method for target identification.[17][19] This approach involves immobilizing the small molecule of interest to a solid support and using it as "bait" to capture its binding partners from a cell lysate.

Experimental Protocol: Biotin-Tagged Pull-Down

-

Synthesis of a Biotinylated Probe:

-

Identify a non-essential position on the 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one molecule for the attachment of a linker and a biotin tag. Structure-activity relationship (SAR) studies of related compounds can guide this choice to minimize disruption of the compound's biological activity.

-

Synthesize the biotinylated probe. A flexible linker, such as polyethylene glycol (PEG), is often used to minimize steric hindrance.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) to a high density.

-

Harvest the cells and prepare a whole-cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Incubation and Capture:

-

Incubate the cell lysate with the biotinylated probe for a sufficient period to allow for binding.

-

Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe along with its bound proteins.

-

-

Washing and Elution:

-

Thoroughly wash the beads with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Workflow for Affinity-Based Pull-Down

Caption: Workflow for identifying protein targets using a biotin-tagged probe.

Label-Free Target Identification Methods

While affinity-based methods are powerful, they require chemical modification of the compound, which can sometimes alter its activity. Label-free methods overcome this limitation.

-

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis.[19] In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited proteolysis. The stabilized target protein will remain intact and can be identified by mass spectrometry.

Chemical Proteomics

-

Activity-Based Protein Profiling (ABPP): This approach utilizes reactive chemical probes to covalently label the active sites of enzymes.[19][20] While it requires a probe with a reactive group, ABPP can provide valuable information about the enzymatic targets of a compound.

Genetic and Genomic Approaches

Genetic and genomic methods can provide complementary information about a compound's mechanism of action.[18]

-

Transcriptome Profiling: Analyzing changes in gene expression in response to treatment with 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one can provide clues about the pathways it perturbs.

-

CRISPR-Based Screens: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating those genes' products as potential targets or pathway components.

Conclusion and Future Directions

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one belongs to a class of compounds with a rich history of therapeutic relevance. Based on the extensive research into the 1,8-naphthyridine scaffold, this molecule holds significant promise as a lead compound for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammation. The experimental strategies outlined in this guide provide a clear and robust path forward for the definitive identification and validation of its molecular target(s). A thorough understanding of the mechanism of action is paramount for the successful translation of this promising compound from a laboratory curiosity to a clinically valuable therapeutic agent.

References

- Target Identification and Validation (Small Molecules) - University College London. (n.d.).

- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). PMC.

- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC.

- Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.

- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). ScienceDirect.

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). PMC.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed.

- Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. (2004). PubMed.

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.

- Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI.

- 1,8-Naphthyridine. (n.d.). Wikipedia.

- Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. (n.d.). NIH.

- Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC.

- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). PubMed.

- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC.

- An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. (n.d.). Benchchem.

- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PMC.

- 7-Methoxy-2, 3-dihydro-1, 8-naphthyridin-4(1H)-one, min 97%, 100 mg. (n.d.). CP Lab Safety.

- 7-METHOXY-2,3-DIHYDRO-1,8-NAPHTHYRIDIN-4(1H)-ONE. (n.d.). Echemi.

- An In-depth Technical Guide to the Mechanism of Action of 7-Methyl-1,8-naphthyridin-2-amine Derivatives. (n.d.). Benchchem.

- Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. (n.d.). PubMed.

- A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. (n.d.). PubMed.

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 6. calpaclab.com [calpaclab.com]

- 7. echemi.com [echemi.com]

- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to a Privileged Scaffold: Discovery, Synthesis, and Isolation of Novel 1,8-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds exhibiting a wide spectrum of biological activities. From potent anticancer agents to broad-spectrum antimicrobials, the versatility of this bicyclic heterocycle has cemented its importance in drug discovery. This in-depth technical guide provides a comprehensive exploration of the discovery and isolation of novel 1,8-naphthyridine derivatives. Moving beyond a mere recitation of facts, this paper delves into the strategic rationale behind synthetic choices, the intricacies of purification, and the critical interpretation of analytical data. Herein, we provide field-proven insights and detailed protocols to empower researchers to navigate the challenges and unlock the full therapeutic potential of this remarkable chemical entity.

The Strategic Imperative of the 1,8-Naphthyridine Scaffold

The enduring interest in 1,8-naphthyridine derivatives stems from their remarkable ability to interact with a diverse array of biological targets. This therapeutic promiscuity is not random; it is a consequence of the scaffold's unique electronic and structural features. The two nitrogen atoms within the fused pyridine rings create a distinct charge distribution and hydrogen bonding capacity, enabling these molecules to dock effectively within the active sites of various enzymes and receptors.

Historically, the 1,8-naphthyridine nucleus is famously embodied in nalidixic acid, the progenitor of the quinolone class of antibiotics.[1] This foundational discovery paved the way for the development of numerous derivatives with potent antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] Beyond their antimicrobial prowess, researchers have successfully engineered 1,8-naphthyridine derivatives with significant efficacy in oncology.[3][4][5] These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, with mechanisms of action that include the inhibition of topoisomerase II, a crucial enzyme for DNA replication in eukaryotic cells.[4] Furthermore, the scaffold has been explored for its anti-inflammatory, antiviral, and anticonvulsant properties, underscoring its vast therapeutic potential.[6]

The journey from a promising scaffold to a viable drug candidate is, however, fraught with challenges. The synthesis of specifically substituted derivatives, the isolation of pure compounds from complex reaction mixtures, and the establishment of clear structure-activity relationships (SAR) require a deep understanding of organic synthesis, purification science, and medicinal chemistry principles. This guide aims to provide a comprehensive roadmap for these critical endeavors.

Constructing the Core: Key Synthetic Strategies

The synthesis of the 1,8-naphthyridine ring system is a well-trodden path in organic chemistry, with several named reactions providing reliable access to this scaffold. The choice of synthetic route is a strategic decision, dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

The Friedländer Annulation: A Classic Convergent Approach

The Friedländer synthesis is a cornerstone for the construction of quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. The reaction, which can be catalyzed by either acid or base, proceeds through a condensation followed by a cyclodehydration to furnish the aromatic ring system.[7]

A significant advantage of the Friedländer synthesis is its convergent nature, allowing for the rapid assembly of the bicyclic core from two readily available fragments. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are the typical starting materials.[7]

Diagram 1: General Workflow for Friedländer Synthesis

Caption: A generalized workflow for the synthesis and isolation of 1,8-naphthyridine derivatives via the Friedländer annulation.

Experimental Protocol: Green Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from a greener method utilizing water as the solvent and a biocompatible ionic liquid as the catalyst.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

-

Solvent and Catalyst Addition: Add 1 mL of water to the flask and begin stirring the mixture. Add choline hydroxide (1 mol%) to the reaction mixture.[7]

-

Reaction Conditions: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere. Heat the reaction mixture to 50°C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[7]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (40 mL) and water (10 mL).

-

Isolation: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxy Derivatives

The Gould-Jacobs reaction is another powerful tool for the synthesis of quinoline and naphthyridine scaffolds, particularly for accessing 4-hydroxy derivatives.[10][11][12] This reaction typically involves the condensation of an aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[7][13][14]

The resulting 4-hydroxy-1,8-naphthyridine-3-carboxylate esters are valuable intermediates that can be further elaborated. For instance, hydrolysis and subsequent decarboxylation can yield the corresponding 4-hydroxy-1,8-naphthyridines.[10][11]

Diagram 2: The Gould-Jacobs Reaction Pathway

Caption: Key steps in the Gould-Jacobs synthesis of 4-hydroxy-1,8-naphthyridines.

Experimental Protocol: Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

This protocol is designed for a larger laboratory scale and involves a two-step process.[7]

Step 1: Condensation

-

Reaction Setup: In a suitable reaction vessel, combine 2-amino-6-methylpyridine (100 g) and diethyl ethoxymethylenemalonate (220 g).

-

Reaction Conditions: Begin stirring the mixture and heat to approximately 90°C. Maintain this temperature with continuous stirring.

-

Monitoring: Monitor the reaction progress by TLC until the starting aminopyridine is consumed (typically a few hours).

-

Isolation: Cool the reaction mixture, which will solidify upon standing. The crude Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Reaction Setup: In a separate flask equipped for high-temperature reactions, heat diphenyl ether (500 mL) to 250°C.

-

Addition: Slowly and carefully add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring. Control the addition rate to maintain the reaction temperature.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 250°C for 30-60 minutes. The product will begin to precipitate.[7]

-

Isolation: Allow the mixture to cool to below 100°C. Add hexane (500 mL) to the cooled mixture to further precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The resulting Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is typically of high purity.

Functionalization via Metal-Catalyzed Cross-Coupling Reactions

While the Friedländer and Gould-Jacobs reactions are excellent for constructing the core scaffold, the introduction of diverse substituents at specific positions often requires modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the late-stage functionalization of pre-formed halogenated 1,8-naphthyridine scaffolds.[9][15][16]

The differential reactivity of various halogens (I > Br > Cl) can be exploited for regioselective functionalization of di- or poly-halogenated 1,8-naphthyridines.[15][16]

Diagram 3: Suzuki Cross-Coupling for C-C Bond Formation

Caption: Schematic of a Suzuki cross-coupling reaction on a 1,8-naphthyridine core.

Experimental Protocol: Suzuki Coupling of a Chloro-1,8-naphthyridine

This is a general protocol and may require optimization for specific substrates.

-

Reaction Setup: To a reaction vessel, add the chloro-1,8-naphthyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst and Solvent: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol). Add a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Reaction Conditions: Heat the mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Art and Science of Isolation and Purification

The synthesis of a novel 1,8-naphthyridine derivative is only half the battle; obtaining the compound in a pure, well-characterized form is paramount for reliable biological evaluation. The purification of these often polar, nitrogen-containing heterocycles can present unique challenges.

Common Purification Techniques

-

Column Chromatography: This is the workhorse of purification in organic synthesis. For 1,8-naphthyridine derivatives, silica gel is the most common stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.[17][18] The polarity of the eluent should be carefully optimized using TLC to achieve good separation.

-

Recrystallization: When the crude product is a solid, recrystallization can be a highly effective method for obtaining material of high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures.

-

Acid-Base Extraction: The basic nature of the nitrogen atoms in the 1,8-naphthyridine ring can be exploited for purification. An impure sample dissolved in an organic solvent can be washed with an acidic aqueous solution (e.g., 1M HCl). The basic 1,8-naphthyridine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the pure product, which is then extracted back into an organic solvent.[17]

Overcoming Purification Challenges

-

Tailing on TLC and Column Chromatography: The basicity of the nitrogen atoms can lead to strong interactions with the acidic silica gel, causing tailing of spots on TLC and broad peaks during column chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

-

Separation of Regioisomers: The synthesis of substituted 1,8-naphthyridines, particularly from unsymmetrical ketones in the Friedländer reaction, can lead to the formation of regioisomers. These isomers often have very similar polarities, making their separation by column chromatography challenging. Careful optimization of the solvent system, potentially using a less polar solvent system to accentuate small differences in polarity, may be necessary. In some cases, derivatization to a less polar intermediate, followed by separation and subsequent deprotection, might be a viable strategy.

-

"Oiling Out" during Recrystallization: This occurs when a compound comes out of solution as a liquid instead of a solid crystalline lattice. This can often be overcome by using a different solvent or a solvent mixture, or by attempting a slower cooling rate to encourage crystal nucleation.

Structure-Activity Relationships and Biological Evaluation

The ultimate goal of synthesizing novel 1,8-naphthyridine derivatives is to identify compounds with improved biological activity and desirable pharmacokinetic properties. A systematic exploration of the structure-activity relationship (SAR) is crucial in this endeavor.

Anticancer Activity

Numerous studies have explored the SAR of 1,8-naphthyridine derivatives as anticancer agents.[19] Modifications at various positions on the naphthyridine core have been shown to significantly impact cytotoxicity. For instance, in a series of 1,8-naphthyridine-3-carboxamide derivatives, the nature of the substituent on the amide nitrogen was found to be critical for activity.[5]

| Compound | Substituent at C3 | Cell Line | IC50 (µM) | Reference |

| Compound 12 | Specific carboxamide | HBL-100 (Breast) | 1.37 | [5] |

| Compound 17 | Specific carboxamide | KB (Oral) | 3.7 | [5] |

| Compound 22 | Specific carboxamide | SW-620 (Colon) | 3.0 | [5] |

| Compound 47 | Halogen-substituted carboxamide | MIAPaCa (Pancreatic) | 0.41 | [19] |

| Compound 47 | Halogen-substituted carboxamide | K-562 (Leukemia) | 0.77 | [19] |

| Compound 29 | C-3'-heteroaryl derivative | PA-1 (Ovarian) | 0.41 | [19] |

| Compound 10c | C3-substituted 2-phenyl-7-methyl | MCF7 (Breast) | 1.47 | [3][4] |

| Compound 8d | C3-substituted 2-phenyl-7-methyl | MCF7 (Breast) | 1.62 | [3][4] |

Table 1: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine Derivatives

Antimicrobial Activity

The SAR of 1,8-naphthyridine derivatives as antimicrobial agents has been extensively studied, largely driven by the success of the fluoroquinolone antibiotics. The core mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase.[1] Key structural features that influence antibacterial potency include the substituent at the N-1 position, the presence of a fluorine atom at C-6, and the nature of the substituent at C-7.

Diagram 4: Mechanism of DNA Gyrase Inhibition

Caption: The mechanism of action of 1,8-naphthyridine-based DNA gyrase inhibitors.

Analytical Characterization: A Self-Validating System

Unambiguous characterization of newly synthesized compounds is a cornerstone of scientific integrity. A combination of spectroscopic techniques should be employed to confirm the structure and purity of each novel 1,8-naphthyridine derivative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the elucidation of the overall structure and substitution pattern.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the conjugated π-system of the 1,8-naphthyridine core.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide provide a robust foundation for the construction and functionalization of this privileged core. As our understanding of disease biology deepens, so too will our ability to design and synthesize 1,8-naphthyridine derivatives with enhanced potency, selectivity, and drug-like properties. The future of this field lies in the continued synergy between innovative synthetic chemistry, rigorous purification and characterization, and insightful biological evaluation.

References

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Semantic Scholar. [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. [Link]

-

1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. PubMed. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. [Link]

-

In vitro cytotoxicity of 1,8-Naphthyridine derivatives (22–62). ResearchGate. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

-

QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. ResearchGate. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

-

Gould–Jacobs reaction. Wikipedia. [Link]

-

New 1,4-dihydro[7]naphthyridine derivatives as DNA gyrase inhibitors. PubMed. [Link]

-

Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

-

New 1,4-dihydro[7]naphthyridine derivatives as DNA gyrase inhibitors. Sci-Hub. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

QSAR Study of Novel 1, 8-Naphthimide Derivatives Targeting Nuclear DNA. PubMed. [Link]

-

New 1,4-dihydro[7]naphthyridine derivatives as DNA gyrase inhibitors. ResearchGate. [Link]

-

A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

-

Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. biotage.com. [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

-

Gould-Jacobs Reaction. onlinelibrary.wiley.com. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ablelab.eu [ablelab.eu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Foreword: The Rationale for Rigorous Elucidation

In the landscape of medicinal chemistry and drug development, the 1,8-naphthyridine scaffold is a "privileged structure," a recurring motif in molecules exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of novel substitution patterns to this core can profoundly alter its pharmacological profile. Therefore, the synthesis of a new derivative, such as 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, necessitates an unambiguous and exhaustive structural characterization. The identity of a molecule is its most fundamental attribute; without it, all subsequent biological data is meaningless.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. It is designed not as a rigid template, but as a logical workflow, demonstrating how a multi-technique, data-centric approach provides a self-validating system for structural confirmation. We will proceed from a plausible synthesis to the synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments to solve the molecular puzzle.

Proposed Synthetic Pathway

The target compound, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, can be plausibly synthesized via a cyclocondensation reaction. A common and effective strategy for constructing the dihydronaphthyridinone core involves the reaction of a substituted 2-aminopyridine with an appropriate three-carbon building block. In this case, reacting 2-amino-6-methoxypyridine with acrylic acid or its ester equivalent under acidic conditions would be a logical approach. The reaction proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration to yield the target lactam.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

The core principle of robust structure elucidation is the use of orthogonal analytical techniques. Each method provides a different piece of the structural puzzle, and their collective agreement builds a high-confidence confirmation. Our workflow begins with determining the molecular formula and then proceeds to identify functional groups and map the precise atomic connectivity.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Expertise & Experience: The first step in identifying an unknown compound is to determine its elemental formula. While low-resolution mass spectrometry provides the nominal mass, it is insufficient for unambiguous formula determination. We employ High-Resolution Mass Spectrometry, typically using a Time-of-Flight (TOF) analyzer, to measure the mass-to-charge ratio (m/z) to four or five decimal places. This level of precision is critical as it allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby providing a definitive elemental composition.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: A ~1 mg sample of the purified compound is dissolved in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode detection.

-

Instrumentation: The solution is infused into an Electrospray Ionization (ESI) source coupled to a TOF mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI (+)

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Data Acquisition: A lock mass standard (e.g., leucine enkephalin) is co-infused to ensure high mass accuracy through real-time calibration.

-

Data Presentation and Interpretation

The molecular formula of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is C₉H₁₀N₂O₂. The HRMS data is expected to show a strong signal for the protonated molecule, [M+H]⁺.

| Parameter | Theoretical Value | Experimental Value |

| Formula | C₉H₁₁N₂O₂⁺ | - |

| Exact Mass [M+H]⁺ | 179.0815 | 179.0812 |

The excellent agreement (typically < 5 ppm error) between the calculated and observed exact mass provides high confidence in the assigned elemental formula, C₉H₁₀N₂O₂. This foundational piece of data validates that the synthesized product has the correct atomic constituents. The fragmentation of energetically unstable molecular ions can provide valuable structural information.[2] In this case, likely fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the dihydro-pyridone ring.[3][4]

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can detect characteristic frequencies for specific bonds like carbonyls (C=O), amines (N-H), and ethers (C-O).[5][6] This serves as a quick confirmation that the key chemical architecture of the target molecule has been successfully formed.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is acquired over a range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Data Presentation and Interpretation

The IR spectrum will provide clear evidence for the key functional groups within the 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one structure.